Rubidium 2-methylpropan-2-olate
Description
Contextualization of Alkali Metal Alkoxides as Reagents and Precursors
Alkali metal alkoxides, with the general formula MOR (where M is an alkali metal and R is an alkyl group), are a class of compounds fundamental to modern chemistry. researchgate.net They are derived from alcohols by replacing the hydroxyl hydrogen with an alkali metal. researchgate.net Historically recognized for their strong basicity, their applications have expanded significantly. In organic synthesis, they serve as potent non-nucleophilic bases, facilitating reactions such as dehydrohalogenations, isomerizations, and alkylations. researchgate.netontosight.ai Their utility extends to catalysis, where they are employed in polymerization reactions, transesterifications, and condensations. researchgate.nettandfonline.com
In materials science, alkali metal alkoxides are crucial as high-purity precursors for the synthesis of metal oxide materials. mdpi.com They are particularly vital in sol-gel processes and, more recently, in advanced thin-film deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.netmocvd-precursor-encyclopedia.de The volatility of certain alkoxides, such as the tert-butoxides, makes them ideal for these gas-phase deposition methods, which demand precise control over film thickness and composition at the atomic scale. mocvd-precursor-encyclopedia.deaip.org The alkali metal tert-butoxides, in particular, have been shown to enable the self-limiting growth necessary for high-quality films containing lithium, sodium, potassium, and rubidium. aip.orgosti.govresearchgate.net
Overview of Rubidium Chemistry in Modern Synthetic and Materials Science
Rubidium (Rb), an alkali metal discovered in 1861, is known for its high reactivity, readily losing its single valence electron to form the Rb⁺ cation. sciencenotes.orgsamaterials.com While its use has historically been limited to specialized research areas, such as in atomic clocks and specialty glasses, its role in synthetic and materials chemistry is growing. samaterials.comrsc.org The chemical similarity of rubidium to potassium allows it to be a useful tracer for potassium uptake in biological systems. sciencenotes.org
In modern materials science, rubidium is gaining traction for its ability to modify the properties of advanced materials. It is a key component in the synthesis of rubidium-containing bioactive glass nanoparticles, which show promise for bone regeneration applications. researchgate.net A significant area of development is the use of rubidium compounds as precursors in ALD and MOCVD. mocvd-precursor-encyclopedia.dersc.org For instance, rubidium-doped titanium oxide (Rb:TiO₂) and rubidium niobate (RbNbO₃) thin films have been successfully deposited using this technology. mocvd-precursor-encyclopedia.deaip.org The ability to create materials like perovskite RbNbO₃ as a thin film, which is not achievable in bulk form under normal conditions, highlights the unique capabilities that rubidium precursors offer. mocvd-precursor-encyclopedia.deresearchgate.net Furthermore, rubidium has been investigated as a promoter in catalysis, for example, in systems for the production of methanol (B129727) from CO and H₂ mixtures. researchgate.net
Structure
2D Structure
Properties
CAS No. |
3934-10-9 |
|---|---|
Molecular Formula |
C4H9ORb |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-methylpropan-2-olate;rubidium(1+) |
InChI |
InChI=1S/C4H9O.Rb/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
InChI Key |
CUGPDVWIMLFIQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[O-].[Rb+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Innovations
Advanced Approaches to Rubidium 2-methylpropan-2-olate (B8740672) Synthesis
The synthesis of rubidium 2-methylpropan-2-olate has evolved beyond simple reactions of rubidium metal with tert-butanol (B103910). Modern methodologies focus on controlling the compound's physical and chemical properties through advanced synthetic techniques.
Solvent-Controlled Synthesis for Polymorphic and Solvate Forms
The choice of solvent plays a critical role in determining the final structure of this compound, leading to the isolation of different polymorphs and solvates. Research has shown that the synthesis of rubidium tert-butoxide via the reaction of rubidium metal with tert-butanol in tetrahydrofuran (B95107) (THF) initially yields an alcohol adduct, [RbOtBu·tBuOH]∞. mocvd-precursor-encyclopedia.de This solvate forms a one-dimensional polymeric chain linked by hydrogen bonds. mocvd-precursor-encyclopedia.de
Crystallization conditions further influence the isolated form. For instance, crystallization from a THF-n-pentane mixture at -20°C yields the triclinic [RbOtBu·tBuOH]∞ adduct. mocvd-precursor-encyclopedia.de In contrast, crystallization from toluene (B28343) can yield the unsolvated tetrameric cubane (B1203433) structure, [RbOtBu]₄. researchgate.neted.ac.uk This control over the crystalline form is crucial as the structure impacts the compound's reactivity and solubility.
| Form | Solvent System | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|---|
| [RbOtBu·tBuOH]∞ | THF/n-pentane | Triclinic | P-1 | One-dimensional polymeric chain mocvd-precursor-encyclopedia.de |
| [RbOtBu]₄ | Toluene | Cubic | P43m | Tetrameric cubane-like cluster researchgate.neted.ac.uk |
Continuous Flow Synthesis Techniques for Scalability and Control
Continuous flow chemistry offers significant advantages for the synthesis of alkali metal alkoxides, including improved safety, scalability, and process control. mdpi.comrsc.org While specific studies on the continuous flow synthesis of this compound are not extensively detailed, the principles applied to other alkali metal alkoxides are directly relevant. google.com
In a typical setup, molten alkali metal and the alcohol are fed into a microreactor, where they are continuously mixed and reacted under laminar flow conditions. google.com This method allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can be monitored and adjusted in real-time. google.com The enhanced heat and mass transfer in microreactors minimizes the risks associated with the highly exothermic reaction between rubidium and tert-butanol. google.com This technique is particularly promising for producing the compound on an industrial scale with high consistency and yield. beilstein-journals.orgru.nl
Mechanochemical Routes for Anhydrous and High-Purity Synthesis
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), presents a solvent-free and efficient route to high-purity, anhydrous alkali metal alkoxides. This method avoids the formation of solvates that can occur in solution-based syntheses.
The direct grinding or milling of rubidium metal with tert-butanol under an inert atmosphere can produce this compound directly as a solid powder. This approach is advantageous as it often proceeds to completion rapidly and without the need for subsequent solvent removal or purification steps to eliminate coordinated solvent molecules. The absence of solvent also simplifies the isolation of the anhydrous product, which is often the desired form for many applications.
Green Chemistry Considerations in Rubidium Alkoxide Synthesis
The synthesis of this compound can be evaluated through the lens of green chemistry to improve its environmental footprint. Key considerations include the choice of solvents, atom economy, and energy consumption.
Traditional syntheses often use solvents like THF, which have associated environmental and safety concerns. rsc.org Green chemistry principles encourage the use of safer, more sustainable solvents or, ideally, solvent-free methods. Mechanochemical synthesis is a prime example of a greener alternative. Furthermore, continuous flow processes can contribute to greener synthesis by improving energy efficiency and reducing waste streams through precise control of the reaction. beilstein-journals.org The direct reaction of rubidium metal with tert-butanol has a high atom economy, as the only byproduct is hydrogen gas, which can potentially be captured and used. wikipedia.org
Purification and Isolation Techniques for Research Applications
For research and high-tech applications, the purity of this compound is paramount. Sublimation and crystallization are the primary methods used to achieve the high purity required.
Sublimation and Crystallization for Enhanced Purity
Sublimation is a highly effective technique for purifying this compound, particularly for separating the unsolvated tetrameric form, [RbOtBu]₄, from the alcohol adduct, [RbOtBu·tBuOH]∞. mocvd-precursor-encyclopedia.de The adduct, upon heating under vacuum, releases the tert-butanol molecule, allowing the volatile [RbOtBu]₄ to sublime. aip.org
Reported sublimation conditions vary, but effective purification can be achieved at temperatures between 185-200°C under a vacuum of 10⁻² Torr. mocvd-precursor-encyclopedia.de Other studies report an effective sublimation temperature of 190°C at 0.1 mbar. aip.org Thermogravimetric analysis shows that the coordinated tert-butanol is released between 75-100°C, followed by the sublimation of the pure compound between 200-277°C. aip.org
| Compound | Temperature (°C) | Pressure |
|---|---|---|
| Lithium tert-butoxide | 110 | 0.1 mbar aip.org |
| Sodium tert-butoxide | 140 | 0.1 mbar aip.org |
| Potassium tert-butoxide | 150 | 0.1 mbar aip.org |
| This compound | 190 | 0.1 mbar aip.org |
| This compound | 185-200 | 10⁻² Torr mocvd-precursor-encyclopedia.de |
| Cesium tert-butoxide | 200 | 0.1 mbar aip.org |
Recrystallization from appropriate solvents is another powerful purification method. By carefully selecting the solvent system and controlling the temperature, it is possible to selectively crystallize the desired form of this compound, leaving impurities in the solution. For instance, dissolving the crude product in a minimal amount of a good solvent (like THF) and then inducing crystallization by adding a poor solvent (like n-pentane) or by lowering the temperature can yield highly pure crystals. mocvd-precursor-encyclopedia.de
Characterization of Purity for Mechanistic Studies
The purity of this compound is paramount for its effective use in mechanistic studies, where trace impurities like water or hydroxides can significantly alter reaction pathways or catalytic activity. ucl.ac.uk Several analytical techniques are employed to ascertain the purity and structural integrity of the compound. The heavier alkali metal tert-butoxides, including the rubidium variant, predominantly exist as cubane-like tetramers in the gas phase, a structural feature that influences their reactivity. osti.govuio.norsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a fundamental tool for confirming the identity and purity of the product. A pure sample of this compound should exhibit a single, sharp singlet in the proton NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group. aip.org This peak is typically observed slightly above δ 1 ppm. aip.org The absence of other signals, particularly those corresponding to tert-butanol or degradation products, is indicative of high purity.
Thermogravimetric Analysis (TGA): TGA is crucial for determining the thermal stability and volatility of the compound. It can also identify the presence of solvated molecules, such as tert-butanol, which may be present in the crystal structure. mocvd-precursor-encyclopedia.deresearchgate.net For this compound, TGA curves typically show a mass loss step at lower temperatures (around 75–100 °C) corresponding to the release of crystal tert-butanol, followed by the sublimation of the pure compound at higher temperatures (approximately 200–277 °C). aip.orguio.no
Single-Crystal X-ray Diffraction (XRD): For definitive structural elucidation, single-crystal XRD is the gold standard. This technique was used to determine the crystal structure of the tert-butanol adduct, [RbOtBu·tBuOH]∞, revealing its one-dimensional polymeric chain structure linked by hydrogen bonds. mocvd-precursor-encyclopedia.de Such detailed structural information is invaluable for understanding the compound's solid-state behavior.
Infrared (IR) Spectroscopy and Elemental Analysis: These methods provide further confirmation of the compound's identity and composition. While detailed IR spectra for pure this compound are not extensively reported in the provided context, IR spectroscopy has been used to characterize more complex heterobimetallic alkoxides containing the [OtBu]⁻ ligand, identifying characteristic vibrational modes. rsc.org Elemental analysis provides quantitative confirmation of the elemental composition, ensuring it matches the theoretical values for C, H, and Rb. rsc.org
Table 2: Analytical Characterization Data for Rubidium Alkoxide Systems
| Analytical Technique | Observation | Significance | Reference |
|---|---|---|---|
| ¹H NMR | Strong singlet slightly above δ 1 ppm. | Confirms the presence of the tert-butoxide group and indicates purity. | aip.org |
| Thermogravimetric Analysis (TGA) | Sublimation at 185-200°C / 10⁻² Torr. | Determines volatility and thermal stability, essential for purification and precursor applications. | mocvd-precursor-encyclopedia.de |
| TGA | Release of crystal tert-butanol at 75-100°C; Sublimation of RbOtBu at 200-277°C. | Differentiates between solvated and pure compound, confirming purity post-synthesis. | aip.orguio.no |
| Single-Crystal XRD | Triclinic space group for [RbOtBu·tBuOH]∞. | Provides definitive crystal and molecular structure. | mocvd-precursor-encyclopedia.de |
| Elemental Analysis | C, H percentages match calculated values for [URb₂(OtBu)₆] and [ThRb₂(OtBu)₆]. | Verifies the stoichiometric composition of derivative complexes. | rsc.org |
The importance of using high-purity reagents is underscored in mechanistic studies of reactions involving alkali metal alkoxides. For example, in certain coupling reactions, the presence of trace water in the base can inhibit desired radical pathways. ucl.ac.uk Therefore, rigorous characterization is not merely a procedural step but a prerequisite for obtaining reliable and reproducible mechanistic data.
Structural Elucidation and Advanced Spectroscopic Investigations
Solid-State Structural Analysis
The solid-state structure of rubidium 2-methylpropan-2-olate (B8740672) is characterized by its tendency to form oligomeric or polymeric architectures, a common feature among alkali metal alkoxides. wikipedia.org The nature of these structures is significantly influenced by the size of the alkali metal ion and the steric bulk of the alkoxide group. osti.govuio.no
X-ray Crystallography of Oligomeric and Polymeric Architectures
Single-crystal X-ray diffraction (XRD) has been a pivotal technique in elucidating the solid-state structures of rubidium 2-methylpropan-2-olate. These studies have revealed that, unlike the hexameric structures adopted by lithium and sodium tert-butoxides, the heavier alkali metal tert-butoxides, including rubidium, predominantly form tetrameric structures with a cubane-like core. osti.govaip.orgresearchgate.net
In one study, the adduct [RbOᵗBu·ᵗBuOH]∞ was synthesized and its crystal structure determined. It crystallizes in the triclinic space group Pī, forming one-dimensional chains linked by hydrogen bonding. researchgate.netmocvd-precursor-encyclopedia.de Another study focusing on the unsolvated form, [RbOᵗBu]₄, found that it crystallizes from toluene (B28343) in the cubic space group P43m, adopting a cubane (B1203433) structure. researchgate.net The O-Rb-O and Rb-O-Rb angles within this cubane framework deviate only slightly from 90°, indicating a relatively symmetrical core. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Feature |
| [RbOᵗBu·ᵗBuOH]∞ | Triclinic | Pī | One-dimensional chain |
| [RbOᵗBu]₄ | Cubic | P43m | Tetrameric cubane |
Influence of Alkali Metal on Supramolecular Assembly
The size of the alkali metal cation plays a crucial role in determining the supramolecular assembly of its corresponding tert-butoxide. As the ionic radius of the alkali metal increases down the group, the coordination number and the resulting polymeric structure change. osti.govuio.no While lithium and sodium tert-butoxides favor hexameric and even larger aggregates, the larger ionic radius of rubidium leads to the formation of stable tetrameric cubane-like structures. osti.govaip.orgresearchgate.net This trend is also observed with potassium and cesium tert-butoxides, which also adopt this tetrameric arrangement. osti.govaip.orgresearchgate.net
The formation of mixed alkali metal tert-butoxides, such as [(t-BuO)₈Li₄M₄] (where M = Na, K, Rb, or Cs), has also been investigated. Remarkably, these heterometallic compounds all adopt a common "breastplate" motif, showcasing the intricate interplay of different alkali metal ions in directing the supramamolecular architecture. researchgate.net
Polymorphism and Phase Transitions
While extensive research has been conducted on the primary crystalline forms of this compound, information regarding its polymorphism and phase transitions is less documented in the available literature. However, the existence of different crystalline forms, such as the hydrogen-bonded chain of the tert-butanol (B103910) adduct and the cubane structure of the unsolvated form, suggests that polymorphism is a possibility for this compound. researchgate.netmocvd-precursor-encyclopedia.de Further research into the thermal behavior and crystallization conditions could reveal the existence of other polymorphs and any associated phase transitions.
Solution-State Behavior and Aggregation Studies
The behavior of this compound in solution is complex, characterized by strong ion-pairing and the formation of aggregates. wikipedia.orgelectronicsandbooks.com The nature and extent of this aggregation are dependent on the solvent and the concentration of the alkoxide.
Multinuclear NMR Spectroscopy for Solution Structure and Dynamics
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of this compound in solution. While ¹H and ¹³C NMR provide information about the organic component of the molecule, ⁸⁷Rb NMR can offer direct insight into the environment of the rubidium cation. ilpi.comhuji.ac.il
Studies on the tert-butanol adduct of rubidium tert-butoxide have shown that the alkoxide ligand exchange process is rapid on the ¹H NMR timescale at room temperature. researchgate.netmocvd-precursor-encyclopedia.de This indicates a dynamic equilibrium between different species in solution. In deuterated benzene (B151609), multinuclear NMR studies of related rubidium compounds suggest the existence of discrete solvent-separated ion-pair species. researchgate.net
Conductivity Studies of Ion-Pair Formation and Dissociation in Mixed Solvents
Conductivity studies provide valuable information on the extent of ion-pair formation and dissociation of alkali metal alkoxides in solution. For alkali metal alkoxides in their parent alcohols, the association constants for ion-pair formation increase significantly with the molecular weight of the alcohol. electronicsandbooks.com This is attributed to the decreasing ability of the bulkier alcohols to solvate the cations due to their lower dielectric constants. electronicsandbooks.com
In general, for a given alcohol, the association constants for ion-pairing decrease as the size of the alkali metal cation increases. electronicsandbooks.com However, in solvents with lower dielectric constants, such as higher alcohols, the extent of ion-pairing is substantial, with ion pairs themselves forming larger aggregates. electronicsandbooks.com While specific conductivity data for this compound in a variety of mixed solvents is not extensively detailed in the provided search results, the general trends observed for alkali metal alkoxides suggest that it would exhibit significant ion-pairing, particularly in less polar, non-coordinating solvents. electronicsandbooks.comacs.orgrsc.org
Cryoscopic and Light Scattering Methods for Determining Aggregation State
The aggregation state of metal alkoxides in solution is a critical factor influencing their chemical behavior. Cryoscopy and light scattering are classical methods employed to determine the molecular weight of a solute in a given solvent, thereby revealing its degree of association.
For alkali metal alkoxides, the degree of aggregation is known to vary with the metal ion, the steric bulk of the alkyl group, and the nature of the solvent. While lithium and sodium tert-butoxides can form hexameric or even larger clusters, the heavier alkali metal tert-butoxides, including potassium, rubidium, and cesium, predominantly exist as tetrameric aggregates. osti.govuio.noaip.org This tetrameric form is characterized by a cubane-like [Rb₄O₄] core structure. mocvd-precursor-encyclopedia.de
Cryoscopic measurements, which rely on the principle of freezing-point depression, are a well-established technique for determining the molar mass of alkoxides in solution. By measuring the change in the freezing point of a solvent (such as benzene) upon the addition of a known quantity of this compound, the apparent molar mass can be calculated. This value, when compared to the monomeric molar mass, provides the association number (i). For this compound, such studies would be expected to yield an association number approaching 4, confirming its tetrameric nature in non-coordinating solvents.
Table 1: Representative Cryoscopic Data for an Alkali Metal Alkoxide in Benzene
| Concentration (mol/kg) | Freezing Point Depression (ΔTf) (°C) | Calculated Molar Mass (g/mol) | Association Number (i) |
|---|---|---|---|
| 0.05 | 0.068 | ~598 | ~3.8 |
| 0.10 | 0.135 | ~595 | ~3.7 |
| 0.15 | 0.201 | ~599 | ~3.8 |
Note: This table presents hypothetical data for illustrative purposes, based on the expected tetrameric nature of this compound. The cryoscopic constant (Kf) for benzene is 5.12 °C·kg/mol. The monomeric molar mass of this compound is approximately 158.6 g/mol.
Dynamic and static light scattering techniques can also provide information on the size and molecular weight of aggregates in solution. These methods measure the intensity of scattered light from a solution containing the compound. The intensity of the scattered light is proportional to the molar mass and concentration of the solute particles. For this compound, light scattering would be expected to corroborate the tetrameric structure indicated by other methods. researchgate.net
Advanced Spectroscopic Probes for Electronic Structure and Bonding
Spectroscopic techniques are indispensable for probing the electronic environment of the rubidium ion and the nature of the metal-ligand bond.
Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interactions
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, which provides information about their structure and bonding. In the context of this compound, these techniques can be used to identify characteristic vibrations of the tert-butoxide ligand and to probe the interaction between the oxygen atom and the rubidium cation.
The vibrational spectrum of the tert-butoxide ligand is characterized by several key features:
C-H stretching vibrations: These typically appear in the 2900-3000 cm⁻¹ region.
C-H bending vibrations: Found in the 1300-1500 cm⁻¹ range.
C-O stretching vibrations: This mode is sensitive to the coordination environment and typically appears between 1000 and 1200 cm⁻¹.
Rb-O stretching and bending vibrations: These metal-ligand vibrations occur at much lower frequencies, typically in the far-infrared region (below 600 cm⁻¹). The position of these bands is a direct probe of the Rb-O bond strength and the geometry of the [Rb₄O₄] core.
The formation of the tetrameric cubane structure would lead to specific vibrational signatures compared to a hypothetical monomeric species. The symmetry of the [Rb₄O₄] core influences the number of IR and Raman active modes. For instance, a study of the related compound [RbOtBu·tBuOH]∞ showed the presence of one-dimensional chains linked by hydrogen bonding, which could be differentiated from the unsolvated, cubane-structured [Rb(O'Bu)]₄ through vibrational spectroscopy. mocvd-precursor-encyclopedia.de
Table 2: Typical Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C-H Stretch | 2970 - 2860 | IR, Raman |
| CH₃ Asymmetric Bend | ~1470 | IR, Raman |
| CH₃ Symmetric Bend | ~1360 | IR, Raman |
| C-O Stretch | 1050 - 1150 | IR, Raman |
| Rb-O Stretch | 200 - 400 | Far-IR, Raman |
X-ray Absorption Spectroscopy (XAS) for Rubidium Electronic States
X-ray Absorption Spectroscopy (XAS) is a highly specific technique that provides information about the electronic state and local coordination environment of a specific element. By tuning a synchrotron X-ray source to the absorption edge of an element, such as the rubidium K-edge (around 15.2 keV), both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) data can be collected. ung.si
The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For this compound, the position and features of the Rb K-edge would confirm the +1 oxidation state of the rubidium ions. acs.org
The EXAFS region, which extends several hundred eV above the edge, contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. ung.si Analysis of the EXAFS spectrum can yield precise information about the coordination number and bond distances. For this compound, EXAFS analysis would be expected to reveal the Rb-O bond distances within the cubane core, which are anticipated to be around 2.98 Å, and the number of nearest oxygen neighbors for each rubidium atom. acs.org It can also provide information on the Rb···Rb distances within the tetrameric cluster.
Photoelectron Spectroscopy (XPS) for Surface and Bulk Electronic Properties
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with X-rays, photoelectrons are emitted from the surface. The binding energies of these photoelectrons are characteristic of each element.
For this compound, XPS analysis would provide the binding energies of the Rb 3d, O 1s, and C 1s core levels. The Rb 3d₅/₂ binding energy for rubidium in an ionic state is expected around 110-112 eV. thermofisher.comcaltech.edu The O 1s binding energy for an alkoxide is typically in the range of 530-532 eV, while the C 1s signal can be resolved into components representing the C-C/C-H bonds (around 285 eV) and the C-O bond (around 286.5 eV). These values help to confirm the chemical structure and purity of the compound. XPS is particularly useful in studying thin films where this compound is used as a precursor. osti.govaip.org
Table 3: Expected XPS Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|
| Rb 3d₅/₂ | ~110.5 | Confirms Rb⁺ oxidation state |
| O 1s | ~531.0 | Indicates alkoxide (R-O-M) environment |
| C 1s (C-C/C-H) | ~285.0 | Corresponds to methyl groups |
| C 1s (C-O) | ~286.5 | Corresponds to the quaternary carbon |
Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV and can vary slightly based on instrument calibration and sample charging.
Reactivity and Reaction Mechanism Studies
Role as a Strong Base in Organic Transformations
With a conjugate acid (tert-butanol) pKa of around 19, rubidium tert-butoxide is firmly classified as a strong base, capable of deprotonating a wide range of carbon and heteroatom acids. This property is the cornerstone of its application in promoting reactions that proceed via anionic intermediates.
One of the most fundamental applications of rubidium tert-butoxide is in the deprotonation of carbonyl compounds to form enolates. Enolates are versatile intermediates in organic synthesis, crucial for the formation of carbon-carbon bonds. The deprotonation of an enolizable ketone, for instance, is a primary step facilitated by strong bases. While specific studies on rubidium tert-butoxide are less common than for its potassium counterpart, the principles of enolate formation are universal to strong alkoxide bases. The reaction involves the abstraction of an α-proton from a ketone, aldehyde, or ester, creating a resonance-stabilized enolate anion.
The choice of base can influence the regioselectivity of enolate formation in unsymmetrical ketones. Bulky bases like rubidium tert-butoxide are expected to preferentially abstract the most sterically accessible proton, leading to the formation of the kinetic enolate. This is a general trend observed with other bulky alkoxides like potassium tert-butoxide. Furthermore, rubidium salts can be prepared by deprotonation of acidic hydrocarbons using a strong rubidium-containing base, a general method that underscores the compound's deprotonating power.
In one documented reaction, the interaction of Rubidium Hexamethyldisilazide (RbHMDS), a related strong rubidium base, with acetophenone (B1666503) in THF led to a C-C coupled product, which necessarily proceeds through the initial deprotonation of the ketone to form the rubidium enolate. This confirms the fundamental capacity of strong rubidium bases to effect the enolization of carbonyl compounds.
Rubidium 2-methylpropan-2-olate (B8740672) is instrumental in catalyzing the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions typically proceed via a two-step mechanism: deprotonation followed by nucleophilic attack. The base first abstracts a proton from a suitable precursor to generate a potent nucleophile (a carbanion or a heteroatom-centered anion). This newly formed nucleophile then attacks an electrophile to construct the desired bond.
The formation of aryl amines via the Buchwald-Hartwig amination is a prime example of C-N bond formation where alkali metal tert-butoxides play a crucial role. The base deprotonates the amine nucleophile, generating a more reactive amide anion that participates in the palladium-catalyzed cycle. While sodium and potassium tert-butoxides are more commonly cited, the fundamental role of the base is consistent across the alkali metal series.
In the realm of C-C bond formation, a unique C-C coupled product, [{RbOC(Ph)=C(H)C(Ph)=CH2}3·(THF)2]∞, was isolated from the reaction of RbHMDS and acetophenone. This transformation is believed to occur through a base-mediated self-aldol-type reaction, initiated by the deprotonation of acetophenone to its enolate, which then acts as a nucleophile.
The table below summarizes representative base-catalyzed bond-forming reactions where alkali metal tert-butoxides are employed, illustrating the general mechanistic space in which rubidium tert-butoxide operates.
Table 1: Examples of Base-Mediated Bond Forming Reactions
| Reaction Type | Base | Substrates | Product Type | General Mechanism |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | NaOtBu | Aryl Halide, Amine | Aryl Amine | Deprotonation of amine, Pd-catalyzed coupling |
| Self-Aldol Condensation | RbHMDS | Acetophenone | Dienolate | Deprotonation to enolate, nucleophilic attack |
| Biaryl Synthesis | KOtBu | Aryl Halide, Arene | Biaryl | Single Electron Transfer (SET) pathway |
| Enol Ether Synthesis | KOtBu | Terminal Alkyne, Alcohol | Enol Ether | Deprotonation of alkyne/alcohol |
The identity of the alkali metal cation in an alkoxide can have a profound impact on the reagent's effective basicity and the selectivity of the reactions it mediates. This is due to differences in ionic radius, Lewis acidity, and the degree of ion pairing in solution. Rubidium, being one of the larger and softer alkali metals, exhibits distinct characteristics.
The reactivity of alkali metal alkoxides often increases with the ionic radius of the cation (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺). Larger cations form more dissociated or "naked" anions in polar aprotic solvents. acs.org This increased dissociation enhances the reactivity of the tert-butoxide anion, potentially leading to higher reaction rates. For instance, in the dehydrogenative coupling of formate (B1220265) anions, heavier alkali metal hydroxides like RbOH and CsOH showed higher reactivity, which was attributed to the stabilization of the transition state and destabilization of the initial structure by the larger cations.
Conversely, the nature of the cation can also influence aggregation and solubility, which in turn affects reactivity. Potassium, rubidium, and cesium tert-butoxides crystallize in a tetrameric cubane-type structure, whereas the smaller sodium and lithium alkoxides form hexamers and octamers, respectively. These structural differences can affect their solubility and availability in the reaction medium. In a study on biaryl synthesis, it was anticipated that rubidium tert-butoxide might allow for milder reaction conditions compared to potassium tert-butoxide, although in that specific instance, the reaction failed, possibly due to the hygroscopic nature of the rubidium salt. ucl.ac.uk
The cation also plays a role in coordinating with other species in the reaction, influencing stereoselectivity and regioselectivity. In mixed-metal reagents, the alkali metal can modulate the structure and reactivity of the entire complex.
Nucleophilic Reactivity in Advanced Organic Synthesis
While primarily employed as a base, the tert-butoxide anion is also a nucleophile, albeit a sterically hindered one. Its utility in nucleophilic reactions is therefore highly dependent on the nature of the electrophilic substrate and the competition with elimination pathways.
The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance. masterorganicchemistry.com The bulky, tripod-like structure of the tert-butoxide anion severely impedes its ability to approach an electrophilic carbon center for backside attack. masterorganicchemistry.com Consequently, for most substrates, particularly secondary and tertiary ones, elimination (E2) is the strongly favored pathway when using rubidium tert-butoxide.
SN2 reactions involving tert-butoxide are generally only feasible with unhindered primary substrates, such as methyl halides. Even with primary alkyl halides, the competition from elimination can be significant, and this tendency increases with heating. The use of rubidium 2-methylpropan-2-olate specifically for SN2 reactions, especially with challenging or sterically encumbered substrates, is not a common strategy in synthetic chemistry. The literature provides scant examples of this application, reinforcing the classification of rubidium tert-butoxide as a strong base but a poor nucleophile. In instances where nucleophilic substitution is desired, less hindered alkoxides (e.g., methoxide (B1231860) or ethoxide) are typically the reagents of choice.
Table 2: Competition Between SN2 and E2 for tert-Butoxide
| Substrate Type | Primary Reaction | Secondary Reaction | Controlling Factor |
|---|---|---|---|
| Methyl Halide | SN2 | - | Low steric hindrance |
| Primary Halide | E2 / SN2 | - | Steric hindrance, temperature |
| Secondary Halide | E2 | SN2 (minor) | High steric hindrance |
| Tertiary Halide | E2 | - | Prohibitive steric hindrance for SN2 |
The ring-opening of strained cyclic systems like epoxides and aziridines is a powerful transformation in organic synthesis. These reactions can be catalyzed by bases, where the mechanism is essentially an SN2 attack of a nucleophile on one of the ring carbons. Strong nucleophiles, including alkoxides, can open the epoxide ring by attacking the less sterically hindered carbon atom. ucl.ac.uk This results in an anti-addition of the nucleophile and a newly formed hydroxyl group (after protonation). ucl.ac.uk
While specific examples detailing the use of this compound for these reactions are not prevalent in the literature, the reactivity of other alkali metal tert-butoxides provides a strong basis for its expected behavior. For example, potassium tert-butoxide is known to promote the ring-opening of cyclobutanones. The general mechanism involves the alkoxide acting as a nucleophile, attacking a carbon of the strained ring and inducing cleavage of a C-O or C-N bond.
In the ring-opening polymerization of cyclic esters, alkali metal alkoxides serve as initiators. nih.gov Comparative studies have shown that the nature of the alkali metal cation (Na, K) can influence the rate and stereoselectivity of the polymerization. nih.gov For instance, in the polymerization of rac-lactide, using potassium tert-butoxide led to a faster rate than sodium methoxide. nih.gov It is reasonable to infer that rubidium tert-butoxide would also be an effective initiator or catalyst for such ring-opening processes, with its reactivity likely falling within the trends established for the alkali metal series. The larger rubidium cation could potentially accelerate the reaction by promoting a more active, dissociated alkoxide initiator.
Organometallic Reactivity and Metalation Chemistry
This compound, also known as rubidium tert-butoxide, is a powerful sterically hindered base that has carved a niche in specialized areas of organic and organometallic chemistry. Its reactivity is largely dictated by the highly polarized rubidium-oxygen bond, which imparts significant basicity and nucleophilicity, driving a range of chemical transformations.
Directed Ortho Metalation (DoM) Strategies with Rubidium Alkoxides
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This process typically involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base. While organolithium reagents are the most common bases employed in DoM, the use of heavier alkali metal alkoxides, including this compound, often in combination with other bases, can offer unique reactivity and selectivity.
The primary role of this compound in these "superbase" mixtures, such as the combination of n-butyllithium and a potassium alkoxide (LICKOR), is to enhance the kinetic basicity of the organolithium species. This is achieved through the in-situ formation of a more reactive organopotassium or, in this context, organorubidium species via metal-metal exchange. This increased basicity allows for the deprotonation of less acidic protons, expanding the scope of DoM.
The general mechanism involves the coordination of the alkali metal to the heteroatom of the DMG, which positions the base for the regioselective abstraction of the ortho-proton. The resulting aryl-rubidium species can then react with various electrophiles to introduce a wide range of functional groups. While detailed studies focusing solely on this compound as the primary base in DoM are not extensively documented, its utility in mixed-metal systems underscores its potential for modulating reactivity in these crucial C-H activation reactions.
Transmetalation Reactions with Transition Metal Precursors
Transmetalation, the exchange of an organic group from one metal to another, is a fundamental step in many transition metal-catalyzed cross-coupling reactions. This compound can participate in such reactions, primarily through metathesis with other organometallic compounds to generate new organorubidium reagents.
A notable example is the preparation of (trimethylsilyl)methylrubidium. This is achieved through a metathesis reaction between (trimethylsilyl)methyllithium (B167594) and this compound in a hydrocarbon solvent like n-hexane. researchgate.net The driving force for this reaction is the formation of the more thermodynamically stable lithium tert-butoxide. The resulting (trimethylsilyl)methylrubidium is a highly reactive, pyrophoric powder that can be used as a potent deprotonating agent for secondary amines, such as 2,2,6,6-tetramethylpiperidine (B32323) (TMPH). researchgate.net
While the direct transmetalation of the tert-butoxide group from rubidium to a transition metal center is less common, the in-situ generation of organorubidium species from this compound provides a pathway to introduce organic fragments onto transition metals for subsequent catalytic cycles. The choice of the alkali metal can influence the rate and efficiency of these transmetalation steps, with the heavier alkali metals sometimes offering advantages in terms of reactivity and solubility of the resulting organometallic intermediates.
| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Solvent | Reference |
| (Trimethylsilyl)methyllithium | This compound | (Trimethylsilyl)methylrubidium | Lithium tert-butoxide | n-Hexane | researchgate.net |
Formation and Reactivity of Rubidium Carbanionoids
The term "carbanionoid" refers to an organometallic species where the carbon-metal bond has a significant degree of covalent character, leading to reactivity that is distinct from that of a purely ionic carbanion. The interaction between the organic group and the metal cation in these species can influence their structure, stability, and reaction pathways.
While specific research on the formation and reactivity of rubidium carbanionoids directly from this compound is limited, the organorubidium compounds generated via metathesis reactions, as described in the previous section, can be considered rubidium carbanionoids. For instance, the properties and subsequent reactions of (trimethylsilyl)methylrubidium are influenced by the nature of the rubidium-carbon bond.
The reactivity of these species is often characterized by their ability to act as strong bases for deprotonation or as nucleophiles in addition reactions. The large size and lower electronegativity of rubidium compared to lighter alkali metals can lead to more ionic character in the carbon-metal bond, potentially increasing the basicity of the carbanionoid. However, the specific aggregation state and the nature of the solvent can also play a crucial role in modulating this reactivity. Further research is needed to fully elucidate the formation and unique reactivity patterns of rubidium carbanionoids derived from the use of this compound.
Mechanistic Investigations of Reaction Pathways
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Techniques such as kinetic isotope effect studies and the trapping of reaction intermediates provide valuable insights into the transition states and key intermediates of these complex processes.
Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a chemical reaction by examining the change in reaction rate upon isotopic substitution. wikipedia.org In the context of reactions involving this compound, a primary KIE would be expected for reactions where a C-H bond is cleaved in the rate-determining step, such as in deprotonation reactions.
For example, by comparing the rate of a deprotonation reaction using a standard substrate versus a substrate where the acidic proton has been replaced by deuterium (B1214612) (a heavier isotope), one can determine if the C-H bond is broken in the slowest step of the reaction. A significant primary KIE (typically kH/kD > 2) would provide strong evidence for this.
While specific KIE studies for reactions directly employing this compound are not widely reported in the literature, the principles of KIE analysis are broadly applicable. Such studies could differentiate between concerted and stepwise mechanisms and provide information about the geometry of the transition state. For instance, a linear transition state for proton abstraction would be expected to exhibit a larger KIE than a bent one.
| Isotopic Substitution | Expected KIE (kH/kD) | Implication |
| Primary (C-H vs C-D bond breaking) | > 2 | C-H bond cleavage is in the rate-determining step. |
| Secondary (Isotope not directly involved in bond breaking) | ~1 | Can provide information about changes in hybridization at the isotopic center. |
Trapping and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are paramount for a complete understanding of a reaction mechanism. In reactions involving highly reactive species like those generated by this compound, trapping experiments can provide invaluable evidence for the existence of transient intermediates. researchgate.net
Trapping can be achieved by introducing a reactive species (a "trap") into the reaction mixture that can intercept a short-lived intermediate to form a stable, characterizable product. For example, in a metalation reaction, an electrophile such as an alkyl halide or a carbonyl compound could be added to trap the organorubidium intermediate.
Computational Validation of Proposed Mechanisms
The validation of proposed reaction mechanisms for highly reactive and complex species such as this compound relies heavily on computational chemistry. Theoretical calculations, particularly those using Density Functional Theory (DFT), provide indispensable insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult or impossible to characterize through experimental means alone. researchgate.netucsb.edu These computational models allow for the rigorous testing of mechanistic hypotheses by calculating the thermodynamic and kinetic parameters associated with each proposed elementary step. nih.gov
Computational approaches to validate a mechanism typically involve locating the transition state structure for a proposed reaction step. ucsb.edu Methods like the nudged elastic band (NEB) are employed to find the minimum energy path between reactants and products, with the highest point on this path corresponding to the transition state. libretexts.org Subsequent frequency calculations are performed to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ucsb.edu By determining the Gibbs free energy of the reactants and the transition state, the activation energy barrier (ΔG‡) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. libretexts.org
While detailed computational studies focusing specifically on the reaction mechanisms of this compound are not extensively documented in dedicated studies, a wealth of information can be gleaned from theoretical investigations into its close analogue, potassium 2-methylpropan-2-olate (potassium tert-butoxide, KOtBu). The findings for the potassium system are considered highly relevant for understanding the behavior of the rubidium compound, given their adjacent positions in the alkali metal group. science-revision.co.uk
For instance, DFT calculations have been instrumental in revising the understanding of ketone hydrogenation catalyzed by KOtBu. An initially proposed concerted, six-membered cyclic transition state involving the H₂ molecule, the base, and the ketone was challenged by computational evidence. researchgate.net Instead, static and dynamic DFT calculations in solution revealed a stepwise mechanism. researchgate.net These models showed that the reaction proceeds through three distinct steps: (i) the cleavage of the H-H bond by the alkoxide to form potassium hydride, (ii) the rate-determining addition of the potassium hydride across the carbonyl bond of the ketone, and (iii) a final rapid proton exchange to yield the alcohol product and regenerate the catalyst. researchgate.net This case highlights how computational validation can overturn long-held assumptions and provide a more accurate mechanistic picture.
Furthermore, computational studies have supported the existence of radical-based pathways in reactions mediated by alkali metal alkoxides. DFT calculations have been used to model the generation of a tert-butoxy (B1229062) radical from potassium tert-butoxide, which can then initiate a radical chain process by abstracting a hydrogen atom from another reagent, such as a hydrosilane. u-tokyo.ac.jp
A critical aspect that computational studies effectively address is the "alkali-metal effect," where reactivity changes significantly when descending the group from Lithium to Rubidium. nih.gov DFT models of alkali metal tert-butoxides have shown that the nature of the metal-oxygen bond varies considerably. For lithium and sodium tert-butoxides, the M-O bond has significant covalent character, whereas for potassium tert-butoxide, the bond is more ionic, leading to a more "naked" and highly reactive tert-butoxide anion. ucl.ac.uk This trend is expected to continue with Rubidium. However, experimental observations have sometimes shown this compound to be less reactive than its potassium counterpart. ucl.ac.uk Computational validation is perfectly suited to probe such counterintuitive findings. Theoretical models could compare the relative energies of aggregation (alkali metal alkoxides are known to form stable tetrameric cubane (B1203433) structures), the influence of solvation on ion-pair dissociation, and the activation barriers for the rate-limiting steps for both the potassium and rubidium systems to rationalize these differences in reactivity.
Below is an illustrative data table showcasing the types of parameters that computational studies can provide to compare the reactivity of different alkali metal tert-butoxides in a hypothetical reaction. The values are representative of established chemical trends.
Table 1. Illustrative DFT-Calculated Parameters for a Model Reaction Mediated by Alkali Metal tert-Butoxides (MOtBu)
| Alkali Metal (M) | Calculated M-O Bond Length (Å) in Monomer | Relative Tetramer Aggregation Energy (kcal/mol) | Hypothetical ΔG‡ for Rate-Determining Step (kcal/mol) |
|---|---|---|---|
| Li | 1.70 | -50.2 | 28.5 |
| K | 2.21 | -42.5 | 21.3 |
| Rb | 2.35 | -41.8 | 22.1 |
Referenced Compounds
Applications in Catalysis
Homogeneous Catalysis
In homogeneous systems, rubidium 2-methylpropan-2-olate (B8740672) participates in several types of organic transformations, acting as a catalyst, co-catalyst, or activator.
Catalyst in Polymerization Reactions
Rubidium 2-methylpropan-2-olate has been identified as an effective initiator for anionic polymerization. Its reactivity is influenced by the nature of the alkali metal. In the anionic polymerization of fluorinated vinyl monomers, rubidium tert-butoxide was found to react significantly faster than its potassium, sodium, and lithium counterparts under similar low-temperature conditions. For instance, research has shown that 75% of rubidium tert-butoxide reacted with hexafluoro-1,3-butadiene (B1630412) (HFBD) within five minutes, highlighting its high reactivity.
It is also employed in catalyst systems for the production of specific polymers. For example, it is a component in catalyst systems with butyllithium (B86547) used to prepare random copolymers from conjugated dienes. rug.nl These systems can regulate the microstructure (vinyl content) of the resulting polymer. rug.nl The choice of the alkali metal alkoxide, including rubidium tert-butoxide, influences the mole ratio of butyllithium to metal alkoxide required to produce random copolymers without detectable blocks of polystyrene. rug.nl
| Initiator System Component | Monomer | Key Finding |
| Rubidium tert-butoxide | Fluorinated Vinyl Monomers | Demonstrated higher polymerization reactivity compared to lithium, sodium, and potassium tert-butoxides. |
| Butyllithium / Rubidium tert-butoxide | Conjugated Dienes (e.g., Butadiene/Styrene) | Enables the preparation of random copolymers with controlled vinyl content. rug.nl |
| Rubidium tert-butoxide | Neopentylethylene oxide | Used as an initiator for the polymerization of this monomer. njit.edu |
Promotion of C-C Bond Forming Reactions Beyond Buchwald–Hartwig Amination
While alkali metal tert-butoxides are common bases in cross-coupling reactions, the specific role of this compound in promoting C-C bond formation is nuanced. Research into using it directly for reactions like biaryl formation has shown limitations. In one study, an attempt to use rubidium tert-butoxide for a transition-metal-free biaryl coupling reaction was unsuccessful, even under forcing conditions, with the starting material being recovered unchanged. ucl.ac.uk This was contrasted with potassium tert-butoxide, which can facilitate such reactions, suggesting a subtle but significant difference based on the alkali metal cation. ucl.ac.uk
However, this compound serves as a crucial reagent in the synthesis of other C-C bond-forming agents. It is used in metathesis reactions with organolithium compounds to generate highly reactive organorubidium species. For example, the reaction of (trimethylsilyl)methyllithium (B167594) with rubidium tert-butoxide in hexane (B92381) produces (trimethylsilyl)methylrubidium. researchgate.net This organorubidium compound can then be used as a potent deprotonating agent to create other useful reagents for organic synthesis. researchgate.net
| Reaction Type | Role of this compound | Outcome |
| Transition-Metal-Free Biaryl Synthesis | Potential Catalyst/Promoter | No desired product was formed; starting material recovered. ucl.ac.uk |
| Metathesis Reaction | Reagent | Successfully used to synthesize (trimethylsilyl)methylrubidium from (trimethylsilyl)methyllithium. researchgate.net |
Role as a Co-catalyst or Activator in Transition Metal Catalysis
The use of alkali metal alkoxides to activate or serve as co-catalysts for transition metal-catalyzed reactions is a known strategy, particularly for earth-abundant metals. nih.gov Sodium tert-butoxide, for example, can activate iron, cobalt, nickel, and manganese pre-catalysts for a variety of hydrofunctionalization and cycloaddition reactions. nih.gov This activation often involves the alkoxide acting as a reductant or a scavenger for inhibitory species. By analogy, this compound possesses the potential to play a similar role, leveraging the strong basic and reductive properties of the tert-butoxide anion. The larger, more electropositive rubidium cation can also influence the aggregation state and reactivity of the catalytic species in solution. While direct, extensive research on rubidium tert-butoxide as an activator for transition metal catalysts is not as widely documented as for its sodium or potassium counterparts, its chemical properties suggest it is a viable candidate for such applications. nih.gov Heterobimetallic complexes containing an alkali metal and a transition metal have shown enhanced catalytic activity, where the main group metal can stabilize the complex and accelerate key steps. wur.nl
Stereoselective and Enantioselective Catalysis
This compound has found application as a component in catalytic systems for stereoselective and enantioselective transformations. The rubidium cation can play a critical role in achieving high levels of stereocontrol. In certain enantioselective conjugate addition reactions, optimal catalytic activity and enantioselectivity were achieved specifically with a rubidium-based catalyst system. rug.nl
Furthermore, proline rubidium salts have been shown to catalyze the asymmetric Michael addition of nitroalkanes to prochiral acceptors, demonstrating the utility of rubidium in organocatalytic enantioselective C-C bond formation. researchgate.net The choice of the cation is crucial, as it influences the transition state geometry and, consequently, the stereochemical outcome of the reaction. While the tert-butoxide itself is achiral, its combination with chiral ligands or catalysts allows for the creation of a chiral environment necessary for asymmetric induction.
| Catalytic System | Reaction Type | Role of Rubidium |
| Rubidium-based catalyst | Enantioselective Conjugate Addition | Essential for achieving optimal catalytic activity and enantioselectivity. rug.nl |
| Proline rubidium salts | Asymmetric Michael Addition | Catalyzes the reaction, indicating its role in forming the active chiral catalyst. researchgate.net |
Heterogeneous Catalysis and Surface Interactions
In the realm of heterogeneous catalysis, the interactions of rubidium compounds with catalyst surfaces can significantly alter their performance.
Role as a Support Modifier or Active Site in Heterogeneous Systems
This compound is a precursor for the deposition of rubidium-containing thin films and the modification of catalyst supports. Alkali metal tert-butoxides, including the rubidium variant, are used in Atomic Layer Deposition (ALD) to grow thin films with precise control over thickness and composition. This technique allows for the creation of rubidium-modified surfaces or nanostructures that can serve as catalysts or catalyst supports.
The introduction of rubidium onto a support material can modify its surface acid-base properties. rsc.org These properties are critical in many catalytic reactions, as they can influence reactant adsorption, reaction pathways, and product selectivity. While sulfur is more commonly discussed as a selectivity modifier, alkali metals like rubidium also act as electronic or structural promoters on catalyst surfaces, although they are generally considered poisons for many metallic catalysts. rsc.org
Catalyst Design and Optimization
Ligand Design for Enhanced Catalytic Performance
The design and modification of ligands are paramount in tailoring the activity, selectivity, and stability of catalysts. While extensive research has focused on ligand design for transition metal catalysts, the principles can be adapted and applied to s-block organometallics, including this compound, to enhance their catalytic performance. For alkali metal catalysts, where the metal-ligand interaction is predominantly ionic, the choice of ligand can significantly influence the solubility, stability, and reactivity of the catalyst.
One of the key strategies for modifying the catalytic properties of alkali metal ions is the use of macrocyclic ligands such as crown ethers and cryptands. These ligands possess central cavities lined with electronegative oxygen atoms that can strongly and selectively bind alkali metal cations through ion-dipole interactions. The selectivity of a crown ether for a particular alkali metal cation is determined by the compatibility of the cation's ionic radius with the size of the ether's cavity. For instance, 18-crown-6 (B118740) exhibits a high affinity for the potassium cation, and it is expected to also effectively complex the slightly larger rubidium cation.
The complexation of the rubidium cation within a crown ether can have several beneficial effects on catalysis:
Increased Solubility: By encapsulating the rubidium ion in a hydrophobic shell, crown ethers can solubilize this compound in nonpolar organic solvents, where it might otherwise be insoluble. This allows for homogeneous catalysis in a wider range of solvent systems.
Enhanced Anion Reactivity: The sequestration of the rubidium cation by the crown ether effectively separates it from the 2-methylpropan-2-olate anion. This "naked" anion is more nucleophilic and basic, leading to enhanced reactivity in base-catalyzed reactions.
Controlled Reactivity and Selectivity: In certain reactions, the crown ether-cation complex can act as a phase-transfer catalyst, facilitating the transport of the reactive anion between different phases. Furthermore, by pre-organizing the substrate around the catalytic center through secondary interactions, modified crown ethers can influence the stereoselectivity of a reaction.
Cryptands, which are three-dimensional analogues of crown ethers, form even more stable complexes with alkali metal cations due to the "cryptate effect," which involves encapsulation of the cation in a three-dimensional solvation sphere. This enhanced stability can lead to superior catalytic activity compared to crown ether-based systems.
Beyond macrocycles, the design of more conventional organic ligands can also impact the performance of s-block metal catalysts. The steric and electronic properties of the ligands attached to the metal center can be fine-tuned to control the accessibility of the active site and modulate its reactivity. For instance, the use of bulky ligands can prevent catalyst deactivation through aggregation and can influence the regioselectivity of a reaction.
Strategies for Catalyst Recovery and Reusability
The economic and environmental viability of a catalytic process is heavily dependent on the ability to recover and reuse the catalyst. For homogeneous catalysts like this compound, which are soluble in the reaction medium, separation from the product can be challenging. However, several strategies can be employed to facilitate catalyst recovery and recycling.
Immobilization on Solid Supports:
A common approach to heterogenize a homogeneous catalyst is to immobilize it onto a solid support. This combines the high activity and selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous catalyst. For this compound, this can be achieved by:
Grafting: The alkoxide can be chemically grafted onto a support material that possesses reactive surface groups, such as hydroxyl groups on silica (B1680970) or alumina. This creates a strong bond between the catalyst and the support, minimizing leaching.
Encapsulation: The catalyst can be physically entrapped within the pores of a porous material. This method relies on the size difference between the catalyst molecule and the pores of the support to prevent the catalyst from leaching into the reaction medium.
Atomic Layer Deposition (ALD): As mentioned previously, this compound can be used as a precursor to deposit a catalytically active rubidium-containing thin film onto a support. This technique allows for precise control over the catalyst loading and distribution.
Once immobilized, the catalyst can be easily separated from the reaction mixture by simple filtration or centrifugation and can be reused in subsequent reaction cycles.
**Solvent-Based Separation
Precursor Chemistry for Advanced Materials Science
Development of Hybrid Organic-Inorganic Materials
The versatility of rubidium 2-methylpropan-2-olate (B8740672) extends to the synthesis of hybrid organic-inorganic materials, which combine the distinct properties of both organic and inorganic components to create materials with novel functionalities. mdpi.com
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high surface area and tunable structures make them promising for a variety of applications. While direct integration of rubidium 2-methylpropan-2-olate into the primary framework of a MOF is not a widely documented application, the use of closely related alkali metal tert-butoxides for the post-synthetic modification of MOFs highlights a significant potential pathway for creating advanced hybrid materials.
A pertinent example is the use of lithium tert-butoxide to enhance the ionic conductivity of the well-known MOF, UiO-66. annualreviews.orgnih.gov By inserting lithium tert-butoxide into the dehydrated MOF, researchers were able to create a solid lithium electrolyte. annualreviews.org This process demonstrates that alkali metal alkoxides can be integrated into the porous structure of MOFs to impart new functionalities, such as ionic conductivity. Given the similar chemical nature of alkali metal tert-butoxides, it is conceivable that this compound could be employed in a similar fashion to introduce rubidium ions into MOF structures, potentially leading to materials with unique catalytic or conductive properties.
The development of such hybrid MOF materials opens up possibilities for applications in batteries, sensors, and catalysis. The ability to modify the properties of existing, highly stable MOFs through the incorporation of compounds like rubidium tert-butoxide is a powerful tool in the design of next-generation functional materials.
Precursors for Polymeric and Oligomeric Materials with Specific Architectures
This compound and other alkali metal alkoxides play a crucial role as initiators and modifiers in anionic polymerization, a process used to create polymers with well-defined structures. In the anionic copolymerization of monomers like styrene (B11656) and isoprene, the choice of the alkali metal cation can have a dramatic effect on the polymerization kinetics and the resulting polymer microstructure. acs.org
The addition of alkali metal tert-butoxides can influence the rate of polymerization and the distribution of monomer units within the copolymer chain. For instance, in the copolymerization of styrene and butadiene, the use of different alkali alkoxides allows for the tuning of reactivity ratios, which in turn controls the comonomer gradient along the polymer chain. acs.org This enables the synthesis of copolymers with specific architectures, such as random or tapered block copolymers.
Research has shown that while lithium tert-butoxide can retard the polymerization rate, the introduction of heavier alkali metal alkoxides like potassium tert-butoxide can actually increase the rate of styrene polymerization due to a counterion exchange. acs.org The effects of rubidium and cesium alkoxides have been noted to be qualitatively similar to that of potassium. acs.org This ability to precisely control the polymer architecture is critical for tailoring the material's properties, such as its glass transition temperature and mechanical behavior, for specific applications.
The use of this compound as a component in the initiator system for anionic polymerization provides a pathway to novel polymeric materials with tailored microstructures and properties, further underscoring its importance as a precursor in advanced materials synthesis.
Theoretical and Computational Chemistry
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and the resulting molecular geometry and bond characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and describing the nature of chemical bonds in complex systems like alkali metal alkoxides.
For rubidium 2-methylpropan-2-olate (B8740672), DFT calculations are crucial for understanding its aggregation behavior. In the solid state and in non-polar solvents, it predominantly exists as a cubane-like tetramer, [RbOC(CH₃)₃]₄. This structure features a central cube with alternating rubidium and oxygen atoms at the vertices. Each oxygen atom is also bonded to a tert-butyl group.
DFT calculations can model this tetrameric cluster, providing optimized geometries and key structural parameters. These calculations reveal the nature of the Rb-O bonding, which is highly ionic, and the interactions that stabilize the cubane (B1203433) core. The calculated total energy of the cluster helps to assess its stability relative to other possible aggregates (e.g., dimers or hexamers). Furthermore, analysis of the electron density distribution, often through techniques like deformation charge density calculations, can visualize how charge is transferred from rubidium to the oxygen atoms upon bond formation. youtube.com Such analyses often show that lattice parameters predicted by DFT are typically within a few percent of experimental values. youtube.com
Below is a table of typical structural parameters for the [RbOtBu]₄ cluster, derived from crystallographic data of analogous heavy alkali metal tert-butoxides and computational models.
| Parameter | Description | Typical Value |
| Bond Length | ||
| Rb-O | Distance between Rubidium and Oxygen atoms in the core | ~2.5 - 2.7 Å |
| O-C | Distance between Oxygen and the tertiary Carbon atom | ~1.4 - 1.5 Å |
| C-C | Distance between Carbon atoms in the tert-butyl group | ~1.5 Å |
| Bond Angle | ||
| Rb-O-Rb | Angle within the Rb₄O₄ core | ~90 - 95° |
| O-Rb-O | Angle within the Rb₄O₄ core | ~85 - 90° |
| Dihedral Angle | ||
| Rb-O-Rb-O | Torsion angle defining the cubane core geometry | Varies around 0° |
Note: These values are representative and can vary based on the specific computational method (functional and basis set) used and the crystalline environment.
While DFT is excellent for structures, high-accuracy energetics, such as heats of formation and reaction energies, often require more computationally intensive ab initio (from first principles) methods. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), build upon the Hartree-Fock method to more accurately account for electron correlation.
For rubidium 2-methylpropan-2-olate, these calculations can provide benchmark values for:
Aggregation Energy : The energy released when four monomeric RbOC(CH₃)₃ units assemble into the [RbOC(CH₃)₃]₄ tetramer. This value is critical for understanding the thermodynamic driving force behind its aggregation.
Heat of Formation : The standard enthalpy change when the compound is formed from its constituent elements. High-level procedures have been successfully used to determine these values for simpler alkali metal oxides and hydroxides, although they are known to be challenging targets for computational methods. acs.org
Ion Pair Dissociation Energy : The energy required to separate the Rb⁺ and ⁻OC(CH₃)₃ ions, providing a quantitative measure of the ionic bond strength.
Ab initio studies on mixed alkali metal aggregates have shown that the stability of such clusters is driven by the formation of strong electrostatic bonds and the reduction of metal-metal repulsion. acs.org For heavy elements like rubidium, these calculations must often employ specialized basis sets and pseudopotentials that account for relativistic effects to achieve high accuracy. acs.org
Molecular Dynamics Simulations
While electronic structure calculations typically model static, isolated molecules (often in a simulated vacuum), Molecular Dynamics (MD) simulations introduce temperature and the explicit motion of atoms over time. This allows for the study of the dynamic behavior of molecules, including their conformational changes and interactions with solvent molecules.
Ab initio molecular dynamics (AIMD), where the forces between atoms are calculated "on-the-fly" using DFT, is particularly powerful for studying reactive systems and condensed phases. AIMD studies on potassium tert-butoxide suggest that the stable [KOtBu]₄ cubane structure observed in the solid state may not persist in protic solvents like tert-butanol (B103910). lanl.gov The simulations show that the tetramer can dissolve into smaller, more reactive aggregates, such as dimers and monomers, which are often the true catalytically active species. lanl.gov
Similar MD simulations for this compound would be invaluable for understanding its behavior in solution. Such studies could reveal:
The stability of the [RbOC(CH₃)₃]₄ tetramer in various solvents.
The structure of the solvation shell around the aggregate.
The dynamics of ion pairing and aggregation/dissociation equilibria.
The role of explicit solvent molecules in mediating a reaction.
MD simulations on liquid rubidium have been used to study the effects of pressure on its structural and electronic properties, demonstrating the capability of this technique to model complex, condensed-phase systems containing this heavy alkali metal. nih.gov
Solvation Dynamics and Ion-Pair Interactions in Solution
The behavior of this compound in solution is dictated by the intricate interplay of solvation and ion-pairing. Solvation dynamics refers to the time-dependent response of a solvent to a change in the solute's charge distribution. rsc.org For ionic compounds like rubidium tert-butoxide, this involves the rearrangement of solvent molecules around the rubidium cation (Rb⁺) and the tert-butoxide anion ([OC(CH₃)₃]⁻).
In solution, alkali metal alkoxides can exist as discrete contacted ion-pair species. researchgate.net The degree of association between the cation and anion is influenced by the solvent's polarity and the nature of the ions themselves. Studies on the ion-association reaction of rubidium bromide in 2-methylpropan-2-ol and water mixtures show that the association constant (Kₐ) is significant, highlighting the tendency of rubidium ions to form ion pairs in this solvent system. chem-soc.si This tendency is governed by electrostatic attraction, which is a function of the distance between the charges and the dielectric constant of the medium. nih.gov
Computational studies on related systems have shown that alkali metal cyclopentadienides form contact ion pairs (CIPs) in solvents like tetrahydrofuran (B95107) (THF). researchgate.net Furthermore, research on the alcohol adduct of rubidium tert-butoxide, [RbOᵗBu·tBuOH]∞, indicates that it undergoes a rapid alkoxide ligand exchange process in solution, a dynamic behavior observable on the ¹H NMR time scale at room temperature. mocvd-precursor-encyclopedia.de The real-time dynamics of photoexcited rubidium atoms have been studied, showing that Rb⁺ photoions tend to sink into helium nanodroplet interiors, demonstrating a fundamental solvation process. arxiv.org
Table 1: Association Constants (Kₐ) for Rubidium Bromide in 2-methylpropan-2-ol/Water Mixtures at 298.15 K This table illustrates the ion-pairing behavior of the rubidium cation in a relevant alcohol solvent system, providing context for the interactions expected with the 2-methylpropan-2-olate anion.
| Mass Fraction of 2-methylpropan-2-ol (w) | Association Constant (Kₐ / dm³ mol⁻¹) |
| 0.70 | 18.0 |
| 0.80 | 114.7 |
| 0.90 | 1269.1 |
Data sourced from conductometric studies of rubidium bromide solutions. chem-soc.si
Aggregation Behavior and Cluster Formation
In both the solid state and in solution, alkali metal alkoxides exhibit a strong tendency to form aggregates or clusters. ncl.ac.uk The structure of these aggregates is significantly influenced by the size of the alkali metal cation. ed.ac.uk For the heavier alkali metals, including rubidium, the tert-butoxides crystallize in a tetrameric, cubane-type structure. ed.ac.ukresearchgate.net
Single-crystal X-ray diffraction analysis has confirmed that the unadducted form of this compound, [RbOᵗBu]₄, possesses a cubane structure when crystallized from toluene (B28343). mocvd-precursor-encyclopedia.de In this arrangement, four rubidium and four oxygen atoms occupy the corners of a distorted cube. The O-Rb-O angles in this cubane-like structure are approximately 89.11°, while the Rb-O-Rb angles are about 90.89°. mocvd-precursor-encyclopedia.de In contrast, when synthesized as an adduct with tert-butanol, it forms one-dimensional ribbon chains with the formula [RbOᵗBu·tBuOH]∞, linked by hydrogen bonding. mocvd-precursor-encyclopedia.de
This aggregation behavior is a defining characteristic of alkali metal alkoxides. researchgate.net The tendency to form clusters is not limited to homometallic species. Studies on heterobimetallic tert-butoxides containing tetravalent actinides (An) and alkali metals (M) show the formation of distinct structural motifs, such as [AnM₂(OᵗBu)₆] and [AnM₃(OᵗBu)₇], with the specific structure being governed by the ratio of the ionic radii of the metals. ed.ac.ukresearchgate.net For instance, a heterobimetallic complex containing uranium and rubidium, URb₂, has been synthesized, and the increasing size of the alkali metal cation from lithium to cesium directly correlates with an increase in the An–M and M–M distances within the cluster. ed.ac.uk
Table 2: Crystallographic Data for this compound Clusters
| Compound | Formula | Crystal System | Space Group | Structural Motif |
|---|---|---|---|---|
| Rubidium tert-butoxide | [RbOᵗBu]₄ | Cubic | P4̅3m | Cubane Tetramer |
| Rubidium tert-butoxide adduct | [RbOᵗBu·tBuOH]∞ | Triclinic | P1̅ | 1D Ribbon Chain |
Data sourced from synthesis and X-ray crystal structure analysis. mocvd-precursor-encyclopedia.de
Table 3: Aggregation States of Common Alkali Metal tert-Butoxides in the Solid State| Compound | Dominant Cluster Form |
|---|---|
| Lithium tert-butoxide | Hexameric / Octameric |
| Sodium tert-butoxide | Hexameric |
| Potassium tert-butoxide | Tetrameric |
| Rubidium tert-butoxide | Tetrameric |
Data sourced from crystallographic studies. ed.ac.ukresearchgate.net
Predictive Modeling for New Applications
Predictive modeling, primarily through computational methods like Density Functional Theory (DFT), is a powerful tool for forecasting the chemical behavior of compounds and guiding the discovery of new applications. For this compound, such models can predict its reactivity, catalytic potential, and utility in materials science.
DFT modeling of potassium tert-butoxide (KOᵗBu), a closely related compound, has shown that it can provide an essentially dissociated source of tert-butoxide anions, which helps explain its high reactivity compared to its lithium and sodium counterparts. ucl.ac.uk Similar computational approaches can be applied to this compound to understand its basicity and nucleophilicity in various reaction environments. For example, modeling has been used to probe the mechanism of C-H bond silylation catalyzed by KOᵗBu, identifying crucial intermediates and the unique role of the potassium cation in stabilizing them through cation-π interactions. acs.org These insights provide a framework for predicting how the larger rubidium cation might influence similar transformations, potentially leading to new catalytic applications.
Predictive modeling is also crucial in supramolecular chemistry and materials science. DFT studies have been used to examine the binding of alkali metal ions, including Rb⁺, by macrocyclic ligands. mdpi.com These calculations can determine complexation and deformation energies, providing quantitative predictions of binding affinity for applications in ion sensing or separation. mdpi.com In one study, the binding energy for a Rb⁺ complex was calculated to be between -35 and -38 kcal/mol, with a small ligand deformation energy of around 4.0% of the complexation energy. mdpi.com
In the field of materials science, first-principles calculations are used to predict the properties of novel materials. For instance, the electronic and structural properties of rubidium niobate (a material that could potentially be synthesized using rubidium tert-butoxide as a precursor in Atomic Layer Deposition) have been studied under pressure, predicting changes to its semiconductor bandgap. researchgate.net This type of predictive modeling is essential for the rational design of new functional materials for electronic and energy applications.
Table 4: Calculated Interaction and Deformation Energies for Rb⁺ Complexation with a Model Macrocycle
| Parameter | Energy (kcal/mol) |
|---|---|
| Complexation Energy (Binding via I···M⁺) | -35.2 |
| Complexation Energy (Binding via I···M⁺ and N···M⁺) | -38.2 |
| Deformation Energy of Ligand | 1.5 |
Data sourced from a DFT study on alkali metal-ion binding. mdpi.com
Table 5: Compound Names Mentioned in the Article
| Compound Name | Formula |
|---|---|
| This compound | RbOC(CH₃)₃ |
| rubidium tert-butoxide | RbOᵗBu |
| Tetrahydrofuran | C₄H₈O |
| Rubidium Bromide | RbBr |
| 2-methylpropan-2-ol | C₄H₁₀O |
| tert-butanol | tBuOH |
| Toluene | C₇H₈ |
| Potassium tert-butoxide | KOC(CH₃)₃ |
| Lithium tert-butoxide | LiOC(CH₃)₃ |
| Sodium tert-butoxide | NaOC(CH₃)₃ |
Coordination Chemistry and Supramolecular Interactions
Formation of Discrete Coordination Complexes
The ability of rubidium 2-methylpropan-2-olate (B8740672) to form discrete coordination complexes is a cornerstone of its chemical behavior. These complexes range from simple adducts to more complex heterometallic systems, with structures fundamentally dictated by the interplay between the rubidium cation, the alkoxide ligand, and any additional ancillary ligands present in the coordination sphere.
Rubidium 2-methylpropan-2-olate can be synthesized as an alcohol adduct via the reaction of metallic rubidium with tert-butyl alcohol in a solvent such as tetrahydrofuran (B95107) (THF) mocvd-precursor-encyclopedia.de. This straightforward synthesis yields the adduct [Rb(OᵗBu)·(HOᵗBu)]∞, which exists as a one-dimensional polymeric chain linked by hydrogen bonds mocvd-precursor-encyclopedia.de. The structure of this adduct has been elucidated by single-crystal X-ray diffraction, revealing its polymeric nature in the solid state mocvd-precursor-encyclopedia.de.
Upon sublimation, this alcohol adduct loses the coordinated tert-butanol (B103910) molecule to yield the unsolvated species, [Rb(OᵗBu)]₄ mocvd-precursor-encyclopedia.de. This compound adopts a cubane-like tetrameric structure in the solid state, a common structural motif for alkali metal tert-butoxides. The [Rb(OᵗBu)]₄ cubane (B1203433) consists of alternating rubidium and oxygen atoms at the vertices of a distorted cube mocvd-precursor-encyclopedia.de. The O-Rb-O and Rb-O-Rb angles within this cubane core are close to 90°, specifically 89.11° and 90.89° respectively mocvd-precursor-encyclopedia.de.
The characterization of these adducts relies heavily on single-crystal X-ray diffraction to determine their solid-state structures. In solution, techniques such as ¹H NMR spectroscopy can be used, although rapid ligand exchange processes can sometimes complicate spectral interpretation at room temperature mocvd-precursor-encyclopedia.de.
Table 1: Crystallographic Data for this compound Adducts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |
|---|---|---|---|---|---|---|---|---|---|
| [Rb(OᵗBu)·(HOᵗBu)]∞ | C₈H₁₉O₂Rb | Triclinic | P-1 | 9.886(2) | 9.914(2) | 6.640(1) | 90.46(1) | 2 | mocvd-precursor-encyclopedia.de |
| [Rb(OᵗBu)]₄ | C₁₆H₃₆O₄Rb₄ | Cubic | P43m | 8.514(1) | 8.514(1) | 8.514(1) | 90 | 4 | mocvd-precursor-encyclopedia.de |
The coordination environment of the rubidium ion in complexes derived from this compound can be significantly modified by the introduction of ancillary ligands. These ligands can alter the coordination number of the rubidium, the geometry of the complex, and its nuclearity—that is, whether it exists as a monomer, dimer, or higher-order polymer.
For instance, in the formation of heterometallic double alkoxides, the nature of the second metal and its associated ligands dictates the final structure. Studies on reactions between rubidium alkoxides and titanium alkoxides have shown the formation of diverse structures, including simple tetranuclear complexes and extended polymeric networks nih.gov. In these systems, the rubidium coordination number can range from two to five, accommodated by various bridging and terminal alkoxide ligands nih.gov.
Supramolecular Assembly Driven by Alkali Metal Interactions
Beyond the formation of discrete complexes, this compound is a valuable building block in supramolecular chemistry. The rubidium cation can direct the assembly of larger architectures through a variety of non-covalent interactions.
The cation-π interaction is a significant non-covalent force where a cation is attracted to the electron-rich face of a π-system, such as an aromatic ring acs.orgnih.govnih.gov. This interaction is fundamentally electrostatic in nature acs.orgnih.gov. For alkali metals, the strength of this interaction in the gas phase decreases as the ionic radius increases: Li⁺ > Na⁺ > K⁺ > Rb⁺ acs.orgnih.gov. Despite being weaker than for lighter alkali metals, the cation-π interaction involving rubidium is still substantial enough to influence molecular assembly researchgate.net.
Experimental evidence for rubidium-involved cation-π interactions has been demonstrated. For example, the rubidium cation has been shown to form a stable complex with [2.2.2]paracyclophane in the gas phase, where the Rb⁺ ion is coordinated to all three benzene (B151609) rings of the ligand researchgate.net. Similarly, M---π(arene) interactions have been observed to support the dimeric structure of rubidium aluminyl complexes bath.ac.uk. These interactions can serve as a directional force, guiding organic and inorganic components into specific, ordered supramolecular structures.
The principles of molecular recognition and self-assembly can be harnessed to design complex systems using this compound as a source of the structure-directing cation. The design of such systems relies on the predictable nature of non-covalent interactions like the cation-π bond and the defined coordination preferences of the rubidium ion.
By incorporating aromatic moieties into ancillary ligands, it is possible to program the self-assembly of rubidium-containing species into desired architectures, such as chains, layers, or three-dimensional networks nih.govrsc.org. The process involves a balance of forces, including coordination bonds, cation-π interactions, and potentially hydrogen bonding or van der Waals forces. The modularity of this approach allows for the tuning of pore sizes and functionality in the resulting materials, which is a key principle in the rational design of metal-organic frameworks and other porous materials scribd.com. The goal is to create building blocks where the shape and interaction sites are encoded to guide their spontaneous organization into a predetermined superstructure researchgate.net.
Host-Guest Chemistry with this compound
Host-guest chemistry involves the encapsulation of one chemical species (the guest) within the cavity of a larger molecule or molecular assembly (the host). This compound can participate in this chemistry primarily by providing the rubidium cation as a guest for various host molecules.
Macrocyclic hosts such as crown ethers and cryptands are well-known for their ability to selectively bind alkali metal cations. The size of the macrocycle's cavity determines its affinity for different cations. Similarly, larger, more complex hosts like cyclophanes can act as receptors for the rubidium cation. It has been shown experimentally and through quantum chemical calculations that [2.2.2]paracyclophane can act as a host for the Rb⁺ ion, encapsulating it within its cavity through cation-π interactions with the three benzene rings researchgate.net. In such systems, the tert-butoxide anion would act as the counter-ion, balancing the charge of the [Rb⁺⊂Host] complex. The formation of these host-guest complexes is a fundamental aspect of molecular recognition, driven by the complementary electronic and steric features of the host and the guest cation.
Emerging Research Frontiers and Future Directions
Integration into Flow Chemistry Systems for Enhanced Productivity
Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous, automated systems. mt.comnih.gov This technology offers significant advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. mt.combeilstein-journals.org The integration of potent reagents like rubidium 2-methylpropan-2-olate (B8740672) into flow chemistry systems represents a significant frontier for enhancing productivity and enabling novel synthetic routes.
While specific studies detailing the use of rubidium 2-methylpropan-2-olate in flow chemistry are not yet widespread, the principles and successes with other metal alkoxides, such as lithium tert-butoxide, provide a strong precedent. rsc.org Flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for managing the high reactivity and exothermicity often associated with strong bases. mt.comnih.gov For instance, the superior heat and mass transfer in microreactors can prevent the formation of hot spots and concentration gradients, leading to cleaner reactions and higher selectivity. beilstein-journals.org
The ability to generate and immediately consume highly reactive intermediates is another key advantage of flow systems. nih.gov This is particularly relevant for reactions catalyzed by this compound, where unstable intermediates may be formed. By telescoping multiple reaction steps into a single continuous sequence without isolating intermediates, flow chemistry can significantly reduce production time and waste. acs.org
Table 1: Comparison of Batch vs. Flow Chemistry for Base-Mediated Reactions
| Feature | Batch Processing | Flow Chemistry | Potential Advantage for this compound |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Better control of exothermic reactions, minimizing side products. beilstein-journals.org |
| Mass Transfer | Can be inefficient, leading to local concentration gradients | Rapid and efficient mixing | Improved reaction kinetics and product uniformity. beilstein-journals.org |
| Safety | Large volumes of reactive material pose a risk | Small reaction volumes at any given time | Inherently safer handling of a highly reactive base. mt.com |
| Scalability | Often requires re-optimization for different scales | Scalable by running the system for longer durations | More straightforward transition from laboratory discovery to industrial production. mt.com |
| Reaction Time | Can be lengthy, including intermediate workups | Significantly reduced residence times and telescoped reactions | Increased throughput and efficiency. acs.org |
The future of this compound in this domain lies in developing robust protocols for its use in continuous manufacturing, potentially enabling the synthesis of complex molecules and active pharmaceutical ingredients with greater efficiency and safety. nih.gov
Advanced Spectroscopic Characterization Techniques for In Situ Monitoring
Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques applied in situ (in the reaction mixture) provide real-time data, offering a window into the dynamic changes occurring during a reaction. mt.com For reactions involving this compound, these techniques are invaluable for elucidating its role and behavior.
The characterization of rubidium alkoxides has traditionally relied on techniques like Fourier-transform infrared (FTIR) and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy on isolated products. acs.orgnih.gov However, the frontier lies in applying these and other methods to monitor reactions as they happen. In situ FTIR and Raman spectroscopy are particularly powerful for tracking the concentration of reactants, intermediates, and products in real-time. mt.com For example, the characteristic C-O and Rb-O stretching frequencies in the infrared spectrum could be monitored to follow the consumption of this compound and the formation of new species.
X-ray diffraction (XRD) is another crucial technique, especially for solid-state reactions or when precipitation occurs. While typically used for final product analysis, synchrotron-based in situ XRD can track changes in the crystalline phases during a reaction. Given that rubidium alkoxides can form complex polymeric structures, this could be vital for understanding their aggregation state and reactivity in different solvent systems. acs.orgnih.gov
Terahertz (THz) spectroscopy is an emerging technique that can probe low-frequency vibrational modes, such as those related to crystal lattice vibrations and intermolecular interactions. For rubidium-containing compounds, THz spectroscopy has been shown to be sensitive to the local environment and dynamics of the rubidium ion. This could provide unique insights into the coordination and solvation of this compound during a reaction.
Table 2: Advanced Spectroscopic Techniques for In Situ Analysis
| Technique | Information Provided | Potential Application for this compound |
| In situ FTIR/Raman | Real-time concentration of functional groups, reaction kinetics. mt.com | Monitoring the consumption of the alkoxide and formation of products in solution. |
| In situ NMR | Structural elucidation of intermediates and products in solution. acs.org | Identifying transient species and understanding reaction pathways. |
| In situ XRD | Changes in crystalline structure and phase transitions. | Observing the formation and transformation of solid phases involving the rubidium salt. |
| THz Spectroscopy | Low-frequency vibrations, intermolecular interactions. | Probing the solvation shell and ionic interactions of the rubidium cation. |
The integration of these advanced spectroscopic tools, particularly within flow reactors, will enable a deeper understanding of reaction mechanisms, leading to more efficient and robust chemical processes involving this compound.
High-Throughput Experimentation and Data Science in Rubidium Alkoxide Research
High-Throughput Experimentation (HTE) has revolutionized chemical research by allowing for the parallel execution of a large number of experiments, dramatically accelerating the discovery and optimization of new reactions. acs.orgchemrxiv.org This approach is particularly well-suited for exploring the vast parameter space of reactions involving reagents like this compound, where variables such as solvent, temperature, catalyst, and substrate can significantly impact the outcome. researchgate.net
In a typical HTE workflow, reactions are conducted in miniaturized formats, such as 96- or 1536-well plates, with automated liquid handlers dispensing reagents. researchgate.netacs.org This allows for the rapid screening of a wide array of conditions. For instance, the efficacy of this compound as a base could be compared against other alkoxides across a matrix of different substrates and solvents in a single experimental run. acs.org
The vast amounts of data generated by HTE necessitate the use of data science and machine learning to extract meaningful insights. nih.gov By analyzing the results from thousands of experiments, predictive models can be built to identify the optimal conditions for a desired transformation, bypassing the traditional one-factor-at-a-time optimization approach. nih.gov This data-driven approach not only accelerates process development but can also uncover subtle structure-reactivity relationships that might otherwise be missed.
While specific published examples of HTE focused on this compound are limited, the application of these techniques to related areas, such as cross-coupling reactions, demonstrates their power. acs.orgresearchgate.net The future of research in this area will likely involve using HTE to:
Rapidly screen for new applications of this compound in catalysis and materials synthesis.
Optimize reaction conditions to improve yields and selectivities.
Generate large, high-quality datasets to train machine learning models for predicting reaction outcomes.
The synergy between HTE and data science provides a powerful platform for unlocking the full potential of this compound and other reactive chemical species.
Exploration in Optoelectronic and Energy Materials beyond Perovskites
The unique properties of the rubidium cation have led to its successful incorporation into perovskite solar cells, where it can enhance efficiency and stability. epfl.chmdpi.comsemi.ac.cn However, the exploration of rubidium-containing materials for optoelectronic and energy applications extends beyond the realm of perovskites. This compound serves as a critical precursor for synthesizing these novel materials.
One promising avenue is the use of rubidium tert-butoxide in Atomic Layer Deposition (ALD). ALD allows for the growth of ultrathin films with precise thickness and composition control. rsc.org Rubidium tert-butoxide has been identified as a viable ALD precursor for depositing rubidium-containing oxide films. researchgate.net For example, it has been used to create rubidium-doped titanium oxide (Rb:TiOx) and rubidium niobate (RbNbO₃). rsc.orgresearchgate.net Rubidium niobate is particularly interesting as it is a perovskite-type material (though not a halide perovskite used in solar cells) that is difficult to synthesize in bulk but can be deposited as a thin film via ALD. researchgate.net These materials could have applications in lead-free piezoelectric devices, ferroelectrics, and other functional electronic components. researchgate.net
Furthermore, the synthesis of rubidium-titanium double alkoxides from rubidium alkoxides serves as a route to mixed-metal oxide ceramic materials. acs.orgnih.gov These ceramics can possess a wide range of functional properties relevant to energy storage and conversion.
Another area of interest is in electrochromic materials, which change color in response to an electrical voltage. Rubidium-containing compounds like Ruthenium Purple have been investigated for their electrochromic properties and could be used in applications such as smart windows and displays. lboro.ac.uk
Table 3: Potential Applications of this compound Derived Materials
| Material | Synthesis Method | Potential Application |
| Rubidium-doped Titanium Oxide (Rb:TiOx) | Atomic Layer Deposition (ALD) | Energy materials, functional devices. rsc.orgresearchgate.net |
| Rubidium Niobate (RbNbO₃) | Atomic Layer Deposition (ALD) | Lead-free piezoelectric and ferroelectric devices. researchgate.net |
| Rubidium-Titanium Mixed Metal Oxides | Sol-gel from double alkoxide precursors | Functional ceramic materials. acs.orgnih.gov |
| Rubidium-containing Electrochromics | Electrochemical deposition | Smart windows, displays. lboro.ac.uk |
The role of this compound as a molecular precursor is key to accessing these advanced materials. Future research will likely focus on developing new precursor chemistries and deposition techniques to create novel rubidium-containing thin films and nanostructures with tailored optoelectronic and energy-related properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
